An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-chloropyridin-3-amine
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature, featuring bromo, chloro, and amino substituents on a pyridine ring, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral data to support its application in research and drug development. The primary documented use of this compound is as a key starting material in the synthesis of Akt kinase inhibitors, highlighting its significance in the development of targeted cancer therapies.[1]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 2-Bromo-6-chloropyridin-3-amine. It is important to note that some of the data presented are predicted values from computational models due to the limited availability of experimentally determined figures in the literature.
| Property | Value | Source |
| CAS Number | 1050501-88-6 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Boiling Point | 330.3 ± 37.0 °C (Predicted) | [2] |
| Density | 1.834 g/cm³ (Predicted) | [2] |
| pKa | -0.12 ± 0.10 (Predicted) | [2] |
| InChI | 1S/C5H4BrClN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | [2] |
| InChIKey | OPKKXWUGXHSFQI-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C(=NC(=C1)Cl)Br)N | [2] |
Synthesis
A common and efficient method for the synthesis of 2-Bromo-6-chloropyridin-3-amine involves the bromination of 6-chloropyridin-3-amine.
Experimental Protocol: Synthesis of 2-Bromo-6-chloropyridin-3-amine
This protocol is adapted from a documented synthetic procedure.[1][2]
Materials:
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6-chloropyridin-3-amine (20.00 g, 155.57 mmol)
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Sodium acetate (25.52 g, 311.14 mmol)
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Bromine (24.86 g, 155.57 mmol)
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Acetic acid (383 mL)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium carbonate (Na₂CO₃) solution
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Water
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 6-chloropyridin-3-amine and sodium acetate in acetic acid, slowly add bromine.
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Stir the reaction mixture at room temperature for 1 hour.
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Remove the acetic acid via rotary evaporation.
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Dissolve the residue in ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to yield the product.
This procedure has been reported to afford the target product in high yield (99.8%).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-6-chloropyridin-3-amine.
Spectral Data
Mass Spectrometry
Mass spectrometry analysis is a crucial tool for confirming the molecular weight and isotopic distribution of halogenated compounds.
Expected Fragmentation:
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Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 206, 208, and 210.
-
A reported mass spectrometry analysis showed an m/z of 206.96 for [M+H]⁺, which is consistent with the isotopic distribution pattern of chlorine and bromine.[1]
Experimental Protocol for Mass Spectrometry (General):
A dilute solution of the compound in a suitable solvent (e.g., methanol) would be introduced into the mass spectrometer. Electron ionization (EI) is a common method for such molecules. The mass analyzer would be scanned over an appropriate m/z range to observe the molecular ion and fragment peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted):
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The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two protons on the pyridine ring.
-
A broad singlet corresponding to the two protons of the amino group (-NH₂) is also anticipated. The chemical shift of this peak can be variable and may be affected by solvent and concentration.
¹³C NMR (Predicted):
-
The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the bromine, chlorine, and nitrogen atoms will be significantly deshielded.
Experimental Protocol for NMR Spectroscopy (General):
Approximately 10-20 mg of the sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
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N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
N-H Bending: A band in the region of 1600-1650 cm⁻¹ due to the N-H bending (scissoring) vibration.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-Br and C-Cl Stretching: These absorptions typically appear in the fingerprint region below 1000 cm⁻¹.
Experimental Protocol for IR Spectroscopy (General):
The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry KBr and pressed into a thin pellet, which is then analyzed using an FT-IR spectrometer.
Solubility
Quantitative solubility data for 2-Bromo-6-chloropyridin-3-amine in various organic solvents is not widely reported. However, based on its structure, it is expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and poorly soluble in water.
Experimental Protocol for Solubility Determination (General):
-
Add an excess amount of the solid to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Centrifuge the mixture to separate the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Evaporate the solvent and weigh the remaining solid to determine the concentration. Alternatively, the concentration can be determined by a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
Reactivity and Applications in Drug Discovery
The reactivity of 2-Bromo-6-chloropyridin-3-amine is dictated by its three functional groups:
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Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization.
-
Bromo and Chloro Groups: These halogen atoms are susceptible to nucleophilic aromatic substitution and are excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). This allows for the introduction of a wide variety of substituents at these positions, making it a versatile scaffold for building molecular diversity in drug discovery programs.
The primary application of 2-Bromo-6-chloropyridin-3-amine is as an intermediate in the synthesis of complex heterocyclic molecules with potential biological activity. Its role as a precursor to Akt kinase inhibitors underscores its importance in the development of new anticancer agents.
Logical Relationship in Drug Discovery
Caption: Role of 2-Bromo-6-chloropyridin-3-amine in a drug discovery workflow.
Safety Information
2-Bromo-6-chloropyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.




